

An In-depth Technical Guide to 2-Fluoro-4-(2-hydroxyethyl)pyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-(2-hydroxyethyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **2-Fluoro-4-(2-hydroxyethyl)pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on this specific molecule, this guide extrapolates from established synthetic methodologies and the known properties of its core structural components: 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine. This document outlines a plausible synthetic pathway, detailed hypothetical experimental protocols, and predicted physicochemical and spectroscopic data to facilitate further research and application of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Fluoro-4-(2-hydroxyethyl)pyridine**, based on the known properties of 2-fluoropyridine and 4-(2-hydroxyethyl)pyridine.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₇ H ₈ FNO
Molecular Weight	141.14 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	~220-240 °C at 760 mmHg
Density	~1.15-1.25 g/mL at 25 °C
Refractive Index	~1.51-1.53 at 20 °C
Solubility	Soluble in water, ethanol, and other polar organic solvents

Table 2: Predicted Spectroscopic Data

Technique	Predicted Spectral Features
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.1-8.3 (d, 1H, H6), 7.0-7.2 (d, 1H, H5), 6.8-7.0 (s, 1H, H3), 3.9-4.1 (t, 2H, -CH ₂ OH), 2.9-3.1 (t, 2H, Ar-CH ₂ -), ~2.0-3.0 (br s, 1H, -OH)
¹³ C NMR (CDCl ₃ , 101 MHz)	δ ~163 (d, JCF ≈ 240 Hz, C2), ~158 (d, JCF ≈ 15 Hz, C6), ~148 (C4), ~120 (d, JCF ≈ 5 Hz, C5), ~108 (d, JCF ≈ 35 Hz, C3), ~62 (-CH ₂ OH), ~38 (Ar-CH ₂ -)
IR (neat)	3300-3400 cm ⁻¹ (O-H stretch, broad), 2850-3000 cm ⁻¹ (C-H stretch), 1600-1620 cm ⁻¹ (C=N, C=C stretch), 1200-1300 cm ⁻¹ (C-F stretch)
Mass Spectrometry (EI)	m/z (%): 141 (M ⁺), 110 ([M-CH ₂ OH] ⁺), 82, 78

Proposed Synthetic Pathway

A plausible and efficient synthetic route to **2-Fluoro-4-(2-hydroxyethyl)pyridine** is proposed, commencing from the readily available starting material, 4-picoline. This multi-step synthesis

involves the elaboration of the methyl group into a hydroxyethyl functionality, followed by the introduction of the fluorine atom at the 2-position of the pyridine ring.



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Caption: Proposed synthetic pathway for **2-Fluoro-4-(2-hydroxyethyl)pyridine**.

Experimental Protocols

Detailed methodologies for the key steps in the proposed synthesis are provided below. These protocols are based on established procedures for analogous transformations.

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

Protocol:

- To a stirred solution of 4-picoline (1.0 eq) in water, potassium permanganate (3.0 eq) is added portion-wise over 2 hours, maintaining the reaction temperature below 80°C.
- The reaction mixture is heated at reflux for 4 hours.
- After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.
- The filtrate is acidified with concentrated hydrochloric acid to a pH of 3-4, leading to the precipitation of isonicotinic acid.
- The crude product is collected by filtration, washed with cold water, and dried under vacuum.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Step 2: Esterification of Isonicotinic Acid to Ethyl Isonicotinate

Protocol:

- A suspension of isonicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes) is prepared in a round-bottom flask.
- Thionyl chloride (1.5 eq) is added dropwise to the cooled (0°C) suspension with vigorous stirring.
- The reaction mixture is then heated at reflux for 6-8 hours until the reaction is complete (monitored by TLC).
- The solvent is removed under reduced pressure.
- The residue is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield ethyl isonicotinate.^{[4][5][6]}

Step 3: Reduction of Ethyl Isonicotinate to 4-(2-Hydroxyethyl)pyridine

Protocol:

- A solution of ethyl isonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0°C under an inert atmosphere.
- The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
- The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
- The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford 4-(2-hydroxyethyl)pyridine.

Step 4: Amination of 4-(2-Hydroxyethyl)pyridine to 2-Amino-4-(2-hydroxyethyl)pyridine

Protocol:

- A mixture of 4-(2-hydroxyethyl)pyridine (1.0 eq) and sodamide (NaNH_2 , 1.5 eq) in anhydrous N,N-dimethylaniline is heated at 150-160°C for 8 hours under a nitrogen atmosphere.
- The reaction mixture is cooled to room temperature and poured into ice-water.
- The product is extracted with chloroform, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
- Purification by column chromatography yields 2-amino-4-(2-hydroxyethyl)pyridine.

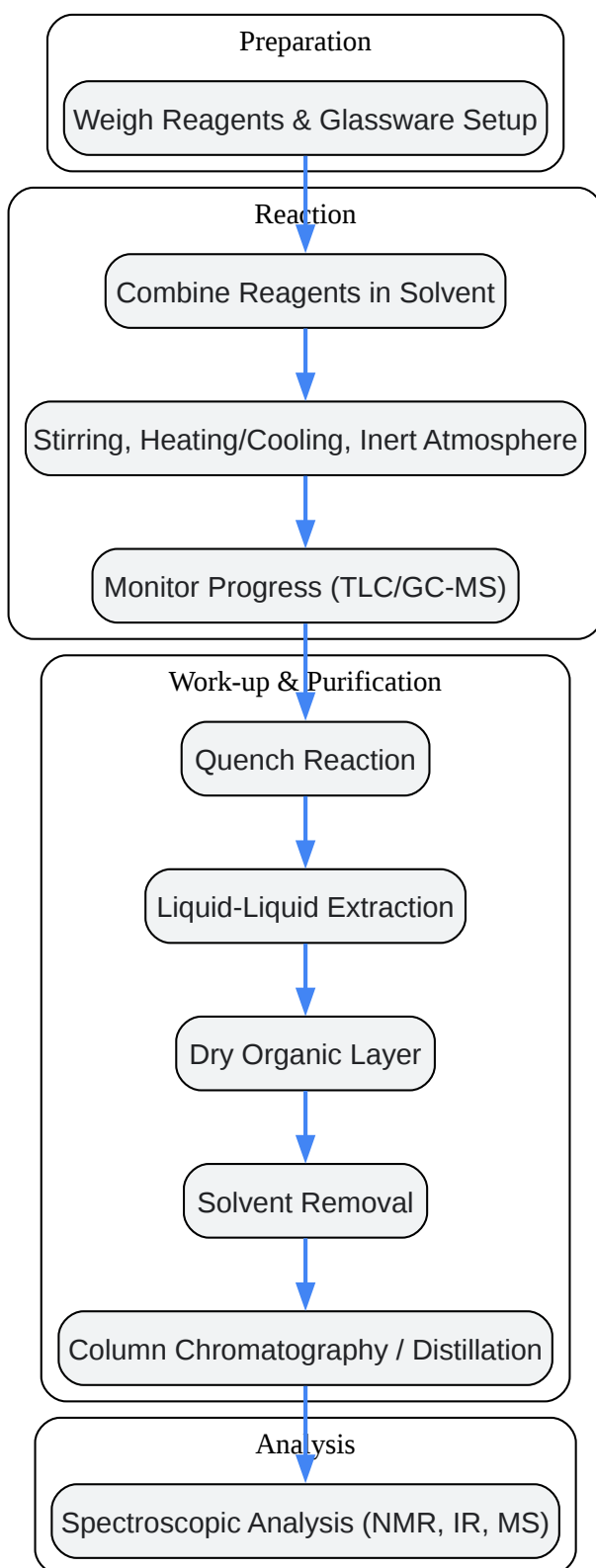
Step 5: Diazotization and Fluorination (Balz-Schiemann Reaction)

Protocol:

- To a solution of 2-amino-4-(2-hydroxyethyl)pyridine (1.0 eq) in 48% aqueous fluoroboric acid (HBF_4 , 3.0 eq) at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
- The resulting diazonium tetrafluoroborate salt precipitates and is collected by filtration, washed with cold ethanol and diethyl ether, and dried.
- The dry diazonium salt is then gently heated (thermal decomposition) until the evolution of nitrogen gas ceases.
- The residue is distilled under reduced pressure to give **2-Fluoro-4-(2-hydroxyethyl)pyridine**.^[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step, from reaction setup to product purification and analysis.



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Caption: General experimental workflow for a synthetic chemistry procedure.

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